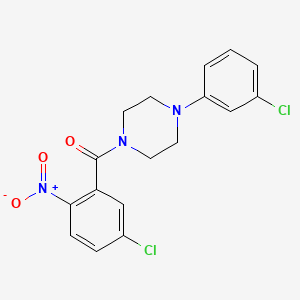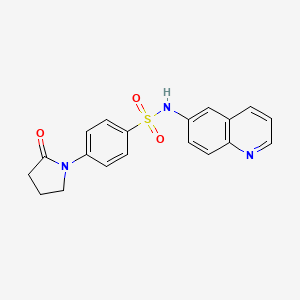![molecular formula C19H25N5OS B6101930 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6101930.png)
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP will be discussed in
Wirkmechanismus
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a potent inhibitor of mitochondrial complex I, which is responsible for the first step in the electron transport chain that produces ATP, the energy currency of the cell. By inhibiting complex I, this compound reduces ATP production, leading to cell death. In the brain, this compound is converted into MPP+ by MAO-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of these neurons and inhibits complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animals is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation in the brain, which contribute to the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine-induced Parkinson's disease is a widely used animal model for studying the disease and testing potential treatments. The advantages of this model include its reproducibility, the selective degeneration of dopaminergic neurons, and the ability to control the dose and duration of this compound exposure. However, the model also has limitations, including the fact that it does not fully replicate the human disease and that the mechanism of this compound-induced neurotoxicity may differ from that of idiopathic Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of this compound-induced neurotoxicity. Another area of interest is the use of this compound as a tool for studying mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases. Finally, the development of new animal models that better replicate the human disease may help to improve our understanding of Parkinson's disease and lead to the development of new treatments.
Synthesemethoden
The synthesis of 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of 2-methyl-4-chloro-6-(4-(2-thienylcarbonyl)-1-piperazinyl)pyrimidine with piperidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been widely used in scientific research to study the role of mitochondrial complex I in Parkinson's disease. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it causes selective degeneration of these neurons, leading to Parkinson's disease-like symptoms. This compound-induced Parkinson's disease is a widely used animal model for studying the disease and testing potential treatments.
Eigenschaften
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-15-20-17(22-7-3-2-4-8-22)14-18(21-15)23-9-11-24(12-10-23)19(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYFSAQLSQBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101858.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101865.png)

![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)

![2-[(2-hydroxyethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6101897.png)
![4-[3-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B6101903.png)
![N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6101913.png)
![3-[(tert-butylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6101922.png)
![N-[1-methyl-2-oxo-2-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6101923.png)
![2-{[(3,5-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6101926.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methoxybenzamide](/img/structure/B6101936.png)
![2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6101944.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)